N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide
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Overview
Description
N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide is a complex organic compound with the molecular formula C25H23N3O3 This compound is characterized by the presence of a tryptophanamide core, substituted with a phenoxycarbonyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide typically involves the reaction of tryptophanamide with 4-methylphenyl isocyanate and phenoxycarbonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters and can be scaled up for large-scale production. The use of microreactor systems and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted tryptophanamide derivatives .
Scientific Research Applications
N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide
- N-(4-chlorophenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide
- N-(4-fluorophenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide
Uniqueness
N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct physicochemical properties and biological activity. This compound’s specific substitution pattern can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
331626-98-3 |
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Molecular Formula |
C25H23N3O3 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
phenyl N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H23N3O3/c1-17-11-13-19(14-12-17)27-24(29)23(28-25(30)31-20-7-3-2-4-8-20)15-18-16-26-22-10-6-5-9-21(18)22/h2-14,16,23,26H,15H2,1H3,(H,27,29)(H,28,30) |
InChI Key |
SEMUCWLHHNXURP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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